molecular formula C8H12O2 B13204556 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13204556
M. Wt: 140.18 g/mol
InChI Key: POIDLTJUMBQABJ-UHFFFAOYSA-N
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Description

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is a versatile chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique hybrid structure combining a polar, strained oxetane ring with a cyclopropane carbaldehyde functional group. The 3-methyloxetane moiety is a valuable isostere in molecular design, known to improve key physicochemical properties of lead compounds, such as enhancing aqueous solubility, reducing lipophilicity, and improving metabolic stability . Incorporating oxetane motifs into small molecules is a established strategy to fine-tune drug-like properties and mitigate toxicity risks, including cytochrome P450 (CYP) suppression and hERG inhibition . The aldehyde functional group on the cyclopropane ring offers a reactive handle for further synthetic elaboration, making this reagent a crucial intermediate for constructing more complex, three-dimensional architectures. Researchers can leverage this compound in the synthesis of potential therapeutic agents targeting a range of diseases, including oncology, viral infections, and metabolic disorders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(3-methyloxetan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-8(4-10-5-8)7-2-6(7)3-9/h3,6-7H,2,4-5H2,1H3

InChI Key

POIDLTJUMBQABJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2CC2C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde typically involves multiple steps, including the formation of the oxetane ring and the cyclopropane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of specialized reagents and catalysts to achieve the desired product.

Chemical Reactions Analysis

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde exerts its effects is largely dependent on its chemical reactivity. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways . The cyclopropane ring adds to the compound’s stability and reactivity, making it a versatile molecule in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde with structurally or functionally related compounds identified in the provided evidence and general chemical literature.

Structural Analogues from Evidence

2.1.1 Prallethrin ()
  • Structure : 2-Methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate.
  • Key Differences :
    • Prallethrin contains a cyclopropanecarboxylate ester linked to a cyclopentenyl group, whereas the target compound features a cyclopropane-aldehyde-oxetane system.
    • The ester group in prallethrin enhances stability and hydrophobicity, making it suitable as a pyrethroid insecticide . In contrast, the aldehyde group in the target compound offers reactivity for further derivatization.
  • Applications : Prallethrin is a commercial pesticide, while the target compound’s applications remain speculative without direct evidence.
2.1.2 2-(Isopropylamino)-2-(3-Methoxyphenyl)cyclohexan-1-one ()
  • Structure: Cyclohexanone core with 3-methoxyphenyl and isopropylamino substituents.
  • Key Differences: The cyclohexanone ring (six-membered) contrasts with the strained cyclopropane (three-membered) in the target compound.

General Structural Analogues

2.2.1 Cyclopropane Carbaldehydes
  • Example : Cyclopropane-1-carbaldehyde.
  • Comparison: The absence of the oxetane substituent simplifies the structure but reduces steric and electronic complexity. Cyclopropane carbaldehydes are known for [2+1] cycloaddition reactions, but the oxetane in the target compound could modulate reactivity or stability.
2.2.2 Oxetane-Containing Compounds
  • Example : 3-Methyloxetane.
  • Comparison :
    • Isolated oxetanes are less strained than cyclopropanes but still moderately reactive. The fusion of oxetane to cyclopropane in the target compound creates unique steric and electronic effects.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Applications/Reactivity Source
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde Cyclopropane-oxetane Aldehyde, oxetane Synthetic intermediate (hypothetical) N/A
Prallethrin Cyclopropane-cyclopentenyl Ester, ketone, propenyl Insecticide
2-(3-Methoxyphenyl)cyclohexan-1-one Cyclohexanone Methoxy, amino Potential CNS activity

Table 2: Physicochemical Properties (Hypothetical)

Compound Molecular Weight (g/mol) LogP (Predicted) Reactivity Highlights
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde 154.19 0.8 Aldehyde oxidation, nucleophilic additions
Prallethrin 357.45 4.2 Ester hydrolysis, UV degradation
3-Methyloxetane 72.11 0.3 Ring-opening polymerization

Research Findings and Limitations

  • Synthesis and Characterization: No direct evidence for the synthesis or crystallographic data of the target compound is provided.
  • Reactivity Insights : The aldehyde group likely undergoes reactions typical of aldehydes (e.g., condensation, oxidation), while the oxetane may participate in ring-opening reactions under acidic or nucleophilic conditions.
  • Evidence Gaps : The provided evidence lacks direct data on the target compound. Comparisons are inferred from structural analogues in and , limiting authoritative conclusions.

Biological Activity

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, including the oxetane and cyclopropane moieties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and chemical biology.

Chemical Structure

The compound features a cyclopropane ring attached to an aldehyde functional group and an oxetane ring, which may influence its reactivity and biological interactions. The structural formula can be represented as:

C8H12O\text{C}_8\text{H}_{12}\text{O}

Biological Activity Overview

Research on the biological activity of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is limited; however, initial studies suggest potential interactions with various biological targets.

Reactivity Studies

Initial interaction studies indicate that this compound can react with several nucleophiles and electrophiles, which may lead to the formation of biologically relevant derivatives. The reactivity profile suggests potential applications in drug design and synthesis of complex molecules.

Case Studies

While specific case studies on 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde are scarce, related compounds have been investigated for their biological properties:

  • Azetidine Derivatives : Research into azetidine and oxetane derivatives has shown that modifications in these structural motifs can lead to enhanced biological activities, such as antimicrobial and anticancer properties. Similar strategies could be applied to derivatives of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde to explore its pharmacological potential .
  • Synthesis of Functionalized Compounds : A study demonstrated efficient synthetic routes for creating functionalized amino acid derivatives containing oxetane rings, which exhibited significant biological activity. This highlights the importance of structural diversity in enhancing bioactivity .

Data Table: Summary of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityReferences
Azetidine DerivativesAzetidine ringAntimicrobial, Anticancer
Oxetane Amino Acid DerivativesOxetane ringAntiviral, Antitumor
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehydeCyclopropane & AldehydeReactivity with nucleophiles

Mechanistic Insights

The mechanism of action for compounds similar to 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde often involves the formation of covalent bonds with biological macromolecules, which can alter their function. The presence of the aldehyde group may facilitate such interactions, leading to potential enzyme inhibition or receptor modulation.

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